N'-(Benzoyloxy)(trifluoro)ethanimidamide
Description
N'-(Benzoyloxy)(trifluoro)ethanimidamide is an organofluorine compound characterized by a benzoyloxy group (C₆H₅COO−) and a trifluoromethyl (CF₃) substituent attached to an ethanimidamide backbone. The compound’s trifluoro moiety likely enhances its metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for specialized synthetic applications or bioactive molecule development .
Properties
CAS No. |
88326-84-5 |
|---|---|
Molecular Formula |
C9H7F3N2O2 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
[(1-amino-2,2,2-trifluoroethylidene)amino] benzoate |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)8(13)14-16-7(15)6-4-2-1-3-5-6/h1-5H,(H2,13,14) |
InChI Key |
UDROFPSBADXKDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzoyloxy)(trifluoro)ethanimidamide typically involves the reaction of benzoyl chloride with trifluoroethanimidamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of N’-(Benzoyloxy)(trifluoro)ethanimidamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-(Benzoyloxy)(trifluoro)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
N’-(Benzoyloxy)(trifluoro)ethanimidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-(Benzoyloxy)(trifluoro)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group may facilitate binding to active sites, while the trifluoroethanimidamide moiety can modulate the compound’s reactivity and stability. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity: Trifluoromethyl groups enhance lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability. For example, the trifluoromethylbenzene derivative (C₁₄H₁₁F₃N₂O) has a molecular weight of 304.25 g/mol, while dichlorocyclopropyl analogs may exhibit higher density due to halogenation .
- Thermal Stability : Trifluoroethanimidamide derivatives like C₅H₆F₆N₂S demonstrate stability at elevated temperatures (up to 463 K), critical for vapor-phase applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
